molecular formula C11H9BrFN B11862101 5-Bromo-8-fluoro-2,6-dimethylquinoline

5-Bromo-8-fluoro-2,6-dimethylquinoline

Cat. No.: B11862101
M. Wt: 254.10 g/mol
InChI Key: NYOATSZTHLWFKN-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-2,6-dimethylquinoline is a quinoline derivative with the molecular formula C11H9BrFN. Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal and industrial chemistry .

Preparation Methods

The synthesis of 5-Bromo-8-fluoro-2,6-dimethylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of biphenyl-4-isocyanide and diethyl 2-Bromo-2-(4-phenyl but-3-yn-1-yl)malonate in dimethylformamide as a solvent. This reaction is carried out under irradiation with a blue LED strip for 24 hours at room temperature using fac-Tris(2-phenyl pyridine)iridium(III) as a photocatalyst and Na2HPO4 . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-Bromo-8-fluoro-2,6-dimethylquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-8-fluoro-2,6-dimethylquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoro-2,6-dimethylquinoline involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and the biological system being studied. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, and other biomolecules, leading to changes in cellular processes .

Comparison with Similar Compounds

5-Bromo-8-fluoro-2,6-dimethylquinoline can be compared with other quinoline derivatives, such as:

    5-Bromo-8-fluoroquinoline: Similar in structure but lacks the dimethyl groups.

    8-Fluoroquinoline: Lacks both the bromine and dimethyl groups.

    2,6-Dimethylquinoline: Lacks both the bromine and fluorine atoms.

The presence of the bromine, fluorine, and dimethyl groups in this compound makes it unique and may contribute to its specific chemical and biological properties .

Properties

Molecular Formula

C11H9BrFN

Molecular Weight

254.10 g/mol

IUPAC Name

5-bromo-8-fluoro-2,6-dimethylquinoline

InChI

InChI=1S/C11H9BrFN/c1-6-5-9(13)11-8(10(6)12)4-3-7(2)14-11/h3-5H,1-2H3

InChI Key

NYOATSZTHLWFKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C(=C2C=C1)Br)C)F

Origin of Product

United States

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